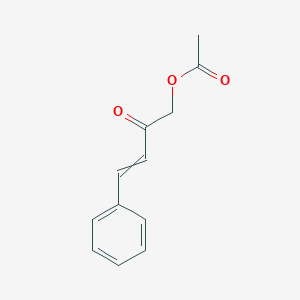

2-Oxo-4-phenylbut-3-en-1-yl acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Oxo-4-phenylbut-3-en-1-yl acetate is an organic compound with a unique structure that includes a phenyl group, an enone moiety, and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-4-phenylbut-3-en-1-yl acetate can be achieved through a multi-step process. One common method involves the reaction of benzylideneacetone with acetic anhydride in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the catalyst facilitating the formation of the acetate ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-4-phenylbut-3-en-1-yl acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the enone moiety to an alcohol or alkane.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be employed for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols and alkanes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Oxo-4-phenylbut-3-en-1-yl acetate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Oxo-4-phenylbut-3-en-1-yl acetate involves its interaction with specific molecular targets. The enone moiety can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

- 2-Oxo-4-phenylbut-3-en-1-yl benzoate

- 2-Oxo-4-phenylbut-3-en-1-yl propionate

- 2-Oxo-4-phenylbut-3-en-1-yl butyrate

Uniqueness

2-Oxo-4-phenylbut-3-en-1-yl acetate is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. The presence of the acetate ester makes it more reactive in nucleophilic substitution reactions compared to its analogs with different ester groups .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing derivatives of 2-Oxo-4-phenylbut-3-en-1-yl acetate?

- Methodological Answer : A domino cyclization strategy is commonly employed. For example, iodine-mediated cyclization of (E)-3-hydroxy-3-(2-oxo-4-phenylbut-3-en-1-yl)indolin-2-one in ethanol at 75°C for 5 hours yields derivatives like (E)-1-benzyl-3-hydroxy-3-(2-oxo-4-phenylbut-3-en-1-yl)indolin-2-one (99% yield). Purification via column chromatography (ethyl acetate:hexane, 3:7) is critical to isolate products .

Q. What spectroscopic techniques are essential for characterizing this compound derivatives?

- Methodological Answer :

- 1H/13C NMR : Used to confirm regiochemistry and substituent positions. For example, (E)-5-fluoro-3-hydroxy-3-(2-oxo-4-phenylbut-3-en-1-yl)indolin-2-one shows distinct aromatic proton signals in DMSO-d6 at δ 7.2–8.1 ppm .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+Na]+ = 384 for derivatives) validate molecular weight .

Q. How should researchers handle storage and stability of α,β-unsaturated ketone derivatives like this compound?

- Methodological Answer : Store under inert gas (argon/nitrogen) at –20°C to prevent oxidation or Michael addition side reactions. Conduct periodic TLC/HPLC checks to monitor degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in domino cyclization reactions involving this compound precursors?

- Methodological Answer :

- Catalyst Screening : Test iodine, NIS, or Brønsted acids for cyclization efficiency.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to ethanol.

- Temperature Control : Higher temperatures (75–80°C) reduce reaction time but may increase side products .

Q. What computational methods are suitable for predicting the reactivity of this compound in cycloaddition reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model transition states and regioselectivity (e.g., Fukui indices for electrophilic sites).

- MD Simulations : Study solvent effects on reaction pathways using AMBER or GROMACS .

Q. How can researchers resolve overlapping signals in the 1H NMR spectra of conjugated enone derivatives?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Assign coupling networks and distinguish allylic protons.

- Variable Temperature NMR : Reduce signal broadening caused by dynamic exchange processes .

Q. What strategies mitigate contradictions in reported yields for structurally similar compounds?

- Methodological Answer :

- Reproducibility Checks : Validate purity of starting materials (e.g., 3-hydroxyoxindoline) via HPLC.

- Reaction Monitoring : Use in-situ IR or LC-MS to identify intermediates and optimize reaction quenching .

Application-Oriented Questions

Q. How can this compound derivatives be applied in drug discovery?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the phenyl group with heteroaromatic rings (e.g., furan, thiazole) to enhance bioavailability.

- SAR Studies : Test derivatives against cancer cell lines to correlate substituents (e.g., 5-fluoro vs. 5-bromo) with cytotoxicity .

Q. What role does the α,β-unsaturated ketone moiety play in photophysical studies?

- Methodological Answer :

- UV-Vis Spectroscopy : Measure λmax shifts (e.g., 280–320 nm) to assess conjugation extent.

- Fluorescence Quenching : Study interactions with biomolecules using Stern-Volmer plots .

Q. Data Analysis & Validation

Q. How can researchers validate the stereochemical assignment of this compound derivatives?

Properties

CAS No. |

118487-52-8 |

|---|---|

Molecular Formula |

C12H12O3 |

Molecular Weight |

204.22 g/mol |

IUPAC Name |

(2-oxo-4-phenylbut-3-enyl) acetate |

InChI |

InChI=1S/C12H12O3/c1-10(13)15-9-12(14)8-7-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |

InChI Key |

ZJZYXQIOABWVDJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCC(=O)C=CC1=CC=CC=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.